molecular formula C27H26N4O3 B7717819 1-(4-benzylpiperazin-1-yl)-2-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)ethanone

1-(4-benzylpiperazin-1-yl)-2-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)ethanone

Cat. No. B7717819
M. Wt: 454.5 g/mol
InChI Key: TUAZVIJNNJLBKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-benzylpiperazin-1-yl)-2-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)ethanone is a chemical compound that has gained attention in the scientific community due to its potential applications in biomedical research. This compound is also known as BPEO and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 1-(4-benzylpiperazin-1-yl)-2-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)ethanone is not fully understood. However, studies have shown that it may act on various cellular pathways, including the inhibition of NF-κB signaling and the activation of the p38 MAPK pathway. It has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It has also been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, it has been shown to improve cognitive function in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(4-benzylpiperazin-1-yl)-2-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)ethanone in lab experiments is its potential for use in the development of new drugs for various diseases. However, one limitation is that more research is needed to fully understand its mechanism of action and potential side effects.

Future Directions

For research on 1-(4-benzylpiperazin-1-yl)-2-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)ethanone include further studies on its potential applications in the treatment of neurodegenerative diseases and cancer. Additionally, research on its mechanism of action and potential side effects is needed to fully understand its potential as a therapeutic agent. Finally, studies on the optimization of its synthesis method and the development of new analogs may lead to the discovery of more potent and selective compounds.

Synthesis Methods

The synthesis of 1-(4-benzylpiperazin-1-yl)-2-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)ethanone has been accomplished using different methods. One of the methods involves the reaction of 4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenol with 4-bromophenyl-2-chloroethyl ether in the presence of cesium carbonate and copper iodide. The resulting intermediate is then reacted with benzylpiperazine to obtain the final product.

Scientific Research Applications

1-(4-benzylpiperazin-1-yl)-2-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)ethanone has shown potential applications in biomedical research. It has been studied for its anti-inflammatory, anti-cancer, and anti-tumor properties. It has also been investigated as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

1-(4-benzylpiperazin-1-yl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N4O3/c32-25(31-17-15-30(16-18-31)19-21-7-3-1-4-8-21)20-33-24-13-11-23(12-14-24)27-28-26(29-34-27)22-9-5-2-6-10-22/h1-14H,15-20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUAZVIJNNJLBKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)COC3=CC=C(C=C3)C4=NC(=NO4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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